3-Oxo-3-piperidin-1-ylpropanethioamide

Descripción general

Descripción

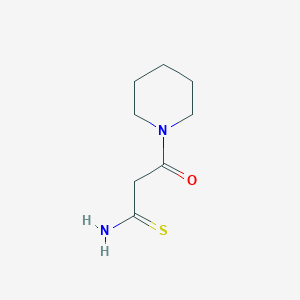

3-Oxo-3-piperidin-1-ylpropanethioamide is an organic compound with the molecular formula C8H14N2OS It is characterized by the presence of a piperidine ring attached to a propanethioamide group, with a ketone functional group at the third carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-piperidin-1-ylpropanethioamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and a suitable thioamide precursor.

Formation of Intermediate: The piperidine is reacted with a halogenated propanone under basic conditions to form an intermediate compound.

Thioamide Formation: The intermediate is then treated with a thioamide reagent, such as thiourea, under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Oxo-3-piperidin-1-ylpropanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol or the thioamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thioamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Biological Activities

1. Inhibition of Enzymes:

Research indicates that 3-Oxo-3-piperidin-1-ylpropanethioamide acts as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol. Inhibiting this enzyme can have therapeutic implications for conditions characterized by excessive glucocorticoid action, such as obesity and type 2 diabetes .

2. Anticancer Properties:

The compound has been studied for its anticancer potential. It shows promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated its efficacy against melanoma and other cancer types by disrupting signaling pathways essential for tumor growth .

3. Neurological Implications:

Given its ability to modulate glucocorticoid levels, this compound may also play a role in neuroprotection. Elevated glucocorticoid levels are associated with neurodegenerative diseases; thus, compounds that inhibit 11β-HSD1 could mitigate cognitive decline linked to aging and stress .

Therapeutic Applications

1. Treatment of Metabolic Disorders:

Due to its inhibitory effects on 11β-HSD1, this compound is being explored as a treatment option for metabolic disorders such as insulin resistance and metabolic syndrome. By reducing local cortisol levels in adipose tissue, it may help improve insulin sensitivity and reduce abdominal obesity .

2. Antidepressant Effects:

There is emerging evidence suggesting that modulation of glucocorticoid metabolism can have antidepressant effects. By potentially normalizing cortisol levels in the brain, this compound might contribute to alleviating symptoms of depression .

Case Studies

Several studies have documented the effects of this compound:

| Study | Findings | Implications |

|---|---|---|

| Becker et al., 2008 | Demonstrated inhibition of 11β-HSD1 in vitro | Supports potential use in diabetes treatment |

| Su et al., 2008 | Showed reduction in glucocorticoid-induced insulin resistance in animal models | Highlights therapeutic application for obesity |

| De Quervain et al., 2004 | Investigated cognitive function improvements with glucocorticoid modulation | Suggests neuroprotective properties |

Mecanismo De Acción

The mechanism of action of 3-Oxo-3-piperidin-1-ylpropanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3-Oxo-3-pyrrolidin-1-ylpropanethioamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

3-Oxo-3-morpholin-1-ylpropanethioamide: Contains a morpholine ring instead of a piperidine ring.

3-Oxo-3-piperazin-1-ylpropanethioamide: Features a piperazine ring in place of the piperidine ring.

Uniqueness

3-Oxo-3-piperidin-1-ylpropanethioamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its piperidine ring provides a different steric and electronic environment compared to similar compounds, potentially leading to unique reactivity and interactions in various applications.

Actividad Biológica

3-Oxo-3-piperidin-1-ylpropanethioamide, a compound with the CAS number 172261-25-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The structural formula of this compound consists of a piperidine ring connected to a propanethioamide moiety, which contributes to its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in regulating glucocorticoid metabolism, and its inhibition can lead to beneficial effects in conditions characterized by excessive glucocorticoid action, such as type 2 diabetes, obesity, and metabolic syndrome. Inhibitors of 11β-HSD1 have shown promise in reducing insulin resistance and improving metabolic profiles in preclinical studies .

Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. In animal models, the modulation of glucocorticoid levels through 11β-HSD1 inhibition has been linked to improvements in mood and cognitive function. This suggests potential applications in treating depression and anxiety disorders associated with dysregulated cortisol levels .

The mechanism by which this compound exerts its effects primarily involves the modulation of glucocorticoid signaling pathways. By inhibiting 11β-HSD1, the compound reduces the conversion of cortisone to active cortisol in target tissues, thereby mitigating the adverse effects associated with chronic glucocorticoid exposure. This action not only aids in metabolic regulation but also has implications for neuropsychiatric health .

Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound and related compounds:

- Diabetes Management : In diabetic rodent models, administration of 11β-HSD1 inhibitors has resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity .

- Cognitive Function : A study demonstrated that compounds inhibiting 11β-HSD1 improved cognitive performance in aged rats subjected to chronic stress, suggesting a protective effect against glucocorticoid-induced cognitive decline .

Clinical Implications

While direct clinical data on this compound is limited, the broader class of 11β-HSD1 inhibitors has shown promise in early-phase clinical trials for treating metabolic disorders and depression. The potential for this compound to enter clinical evaluation is supported by its favorable pharmacological profile observed in preclinical models .

Comparative Analysis with Related Compounds

| Compound Name | Target Enzyme | Therapeutic Use | Status |

|---|---|---|---|

| This compound | 11β-HSD1 | Diabetes, Depression | Preclinical |

| Carbenoxolone | 11β-HSD1 | Cognitive Disorders | Clinical Trials |

| RU486 (Mifepristone) | Glucocorticoid Receptor | Abortion, Cushing's Syndrome | Approved |

Propiedades

IUPAC Name |

3-oxo-3-piperidin-1-ylpropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c9-7(12)6-8(11)10-4-2-1-3-5-10/h1-6H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMIKPMPNVWMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377932 | |

| Record name | 3-oxo-3-piperidin-1-ylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172261-25-5 | |

| Record name | 3-oxo-3-piperidin-1-ylpropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.